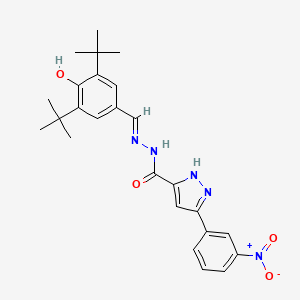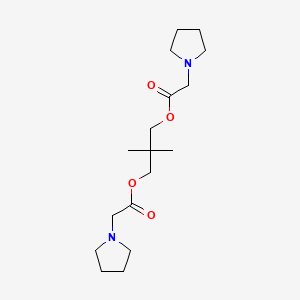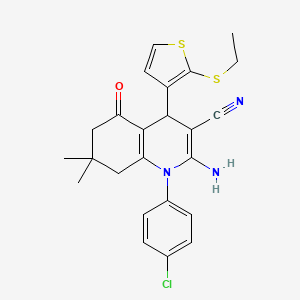![molecular formula C27H22ClN5O2 B11642125 3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642125.png)
3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(4-Clorofenil)metoxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-YL)metilideno]-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol, una parte de indol y un grupo clorofenilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-{2-[(4-Clorofenil)metoxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-YL)metilideno]-1H-pirazol-5-carbohidrazida típicamente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Pirazol: El paso inicial involucra la formación del anillo de pirazol a través de la reacción de hidracina con una β-dicetona.
Introducción del Grupo Indol: El grupo indol se introduce a través de una reacción de condensación entre el derivado de pirazol y el 2-metil-1H-indol-3-carbaldehído.
Unión del Grupo Clorofenilo: El paso final involucra la reacción del intermedio con la 4-clorofenil metoxi fenil cetona en condiciones básicas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo indol, lo que lleva a la formación de diversos derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol o a los grupos carbonilo, lo que resulta en formas reducidas del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución nucleófila a menudo emplean reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-{2-[(4-Clorofenil)metoxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-YL)metilideno]-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente antimicrobiano y anticancerígeno debido a sus características estructurales únicas.
Estudios Biológicos: Se utiliza en ensayos biológicos para investigar sus efectos en diversas vías celulares y objetivos moleculares.
Investigación Química: El compuesto sirve como modelo para estudiar la reactividad de los derivados de pirazol e indol en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de 3-{2-[(4-Clorofenil)metoxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-YL)metilideno]-1H-pirazol-5-carbohidrazida involucra su interacción con objetivos moleculares específicos. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la proliferación celular, exhibiendo así propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Fenoxi Acetamida: Estos compuestos comparten similitudes estructurales con el compuesto objetivo y exhiben actividades biológicas comparables.
Derivados de Indol: Los compuestos que contienen el grupo indol a menudo se estudian por sus propiedades farmacológicas.
Derivados de Pirazol: Los compuestos basados en pirazol se investigan ampliamente por su diversa reactividad química y sus potenciales aplicaciones terapéuticas.
Singularidad
La singularidad de 3-{2-[(4-Clorofenil)metoxi]fenil}-N’-[(E)-(2-metil-1H-indol-3-YL)metilideno]-1H-pirazol-5-carbohidrazida radica en su combinación de elementos estructurales, que le confieren propiedades químicas y biológicas distintas. Esto la convierte en un compuesto valioso para diversas aplicaciones de investigación y en un potencial candidato para el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C27H22ClN5O2 |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-22(20-6-2-4-8-23(20)30-17)15-29-33-27(34)25-14-24(31-32-25)21-7-3-5-9-26(21)35-16-18-10-12-19(28)13-11-18/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+ |
Clave InChI |
DWLVRHSQJXOWJX-WKULSOCRSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine](/img/structure/B11642062.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide](/img/structure/B11642063.png)


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11642074.png)
![N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642087.png)

![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642094.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642108.png)

